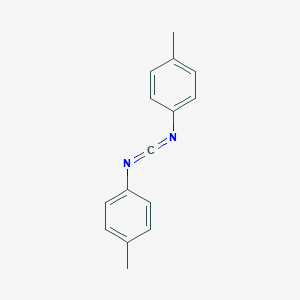

1,3-Di-p-tolylcarbodiimid

Übersicht

Beschreibung

Di-p-tolylcarbodiimide is a chemical compound that has been studied for its reactivity with various boranes. It is known to react under mild conditions to produce a range of compounds including borylenebisamidines, borylamidines, and guanidines . These compounds are of interest due to their potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of novel compounds from di-p-tolylcarbodiimide involves its reaction with different boranes. The study described in paper shows that di-p-tolylcarbodiimide can insert into the B–X bond (where X can be Cl, Br, Ph, OMe, NEt2, or SBun) to form a variety of borylated products. The synthesis of these compounds is significant as it provides a route to create new materials with potentially useful properties.

Molecular Structure Analysis

The molecular structure of the reaction products from di-p-tolylcarbodiimide and boranes was examined to establish the relative migratory aptitudes (r.m.a.) of various groups from boron to carbon. This analysis is crucial for understanding the reactivity and the potential for creating targeted compounds with specific properties .

Chemical Reactions Analysis

Di-p-tolylcarbodiimide's reactivity with boranes is an example of its chemical versatility. The reactions are considered to be thermodynamically controlled, which suggests a high degree of predictability and potential for designing specific reactions for desired outcomes .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of di-p-tolylcarbodiimide are not detailed in the provided papers, the studies do highlight the importance of the compound in synthesizing a variety of borylated products. The properties of these products, such as their stability, reactivity, and potential applications, are inferred from the nature of the chemical reactions and the resulting compounds .

Relevant Case Studies

The papers provided do not detail specific case studies involving di-p-tolylcarbodiimide. However, the research on its reactions with boranes and its use in peptide synthesis suggests that di-p-tolylcarbodiimide is a valuable reagent in organic synthesis and could be used in the development of new materials and pharmaceuticals. The toxicology study also provides insight into the safety profile of carbodiimides, which is essential for their use in various applications.

Wissenschaftliche Forschungsanwendungen

Synthese von cyclischen Guanidinen

1,3-Di-p-tolylcarbodiimid wird als Reaktant bei der Synthese von cyclischen Guanidinen verwendet. Diese Verbindungen haben verschiedene Anwendungen, darunter die pharmazeutische Chemie, wo sie als Bausteine für Arzneimittel eingesetzt werden .

Bildung von Heterometallacycloallenen

Diese Verbindung ist auch an der Synthese von fünfringigen Heterometallacycloallenen beteiligt. Diese sind wichtig für das Studium der metallorganischen Chemie und haben potentielle Anwendungen in der Katalyse und Materialwissenschaft .

Bildung von Benzimidazolen und Chinazolinen

Es dient als Reaktant für die nucleophile Addition und die intramolekulare C-C-Bindungsbildung, um Benzimidazole oder Chinazoline zu erzeugen. Diese Heterocyclen sind von Bedeutung in der Wirkstoffforschung und -entwicklung .

Kreuzkupplungsreaktionen

This compound wird in Kreuzkupplungsreaktionen verwendet, um Benzoxazol- und Benzimidazolderivate zu produzieren. Diese Reaktionen sind grundlegend in der organischen Synthese und führen zu Verbindungen mit verschiedenen industriellen und pharmazeutischen Anwendungen .

Synthese von Gem-Difluorodihydrouracil-Derivaten

Die Verbindung wird in Additionsreaktionen zur Synthese von Gem-Difluorodihydrouracil-Derivaten verwendet. Diese Derivate sind in der pharmazeutischen Chemie aufgrund ihrer biologischen Aktivitäten von Bedeutung .

Peptidsynthese

Es ist in der Peptidsynthese als Kupplungsreagenz weit verbreitet. Peptide haben zahlreiche wissenschaftliche Anwendungen, darunter therapeutische Wirkstoffe, Biomaterialien und die biochemische Forschung .

Erstellung von Nukleinsäuren, Polymeren und Kohlenhydraten

This compound spielt eine Rolle bei der Bildung von Nukleinsäuren, Polymeren und Kohlenhydraten. Diese sind wesentliche Bestandteile in verschiedenen Bereichen wie Biotechnologie, Materialwissenschaften und Biochemie .

Wirkmechanismus

Target of Action

1,3-Di-p-tolylcarbodiimide, also known as Di-p-tolylcarbodiimide, is a carbodiimide compound . Carbodiimides are commonly used as reagents in the synthesis of various organic compounds . The primary targets of 1,3-Di-p-tolylcarbodiimide are the functional groups of molecules that participate in the coupling reactions .

Mode of Action

1,3-Di-p-tolylcarbodiimide acts as a reactant in the synthesis of various organic compounds . It participates in nucleophilic addition and intramolecular C-C bond formation . This interaction with its targets leads to the formation of new compounds.

Biochemical Pathways

The compound is involved in the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles, quinazolines, benzoxazole, and benzimidazole derivatives . These syntheses occur via nucleophilic addition and intramolecular C-C bond formation .

Result of Action

The result of 1,3-Di-p-tolylcarbodiimide’s action is the formation of new organic compounds, such as cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles, quinazolines, benzoxazole, and benzimidazole derivatives . These compounds have various applications in chemical and pharmaceutical industries.

Safety and Hazards

Di-p-tolylcarbodiimide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .

Relevant Papers

- "Synthesis and separation of diastereomers of deoxynucleoside 5’-O- (1-thio)triphosphates" .

- "Catalytic insertion of E–H bonds (E = C, N, P, S) into heterocumulenes by amido–actinide complexes" .

- "Reductive Coupling of Carbodiimide by Samarium (II) Diiodide and its Application to Synthesis of Networked Polymers" .

Biochemische Analyse

Biochemical Properties

1,3-Di-p-tolylcarbodiimide plays a significant role in biochemical reactions. It is a reactant for the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles or quinazolines via nucleophilic addition and intramolecular C-C bond formation, benzoxazole and benzimidazole derivatives via cross-coupling reactions, and gem-difluorodihydrouracil derivatives via addition reactions . The nature of these interactions involves the formation of new bonds and the breaking of existing ones.

Molecular Mechanism

The molecular mechanism of action of 1,3-Di-p-tolylcarbodiimide involves its role as a reactant in various chemical reactions. It participates in nucleophilic addition and intramolecular C-C bond formation, cross-coupling reactions, and addition reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

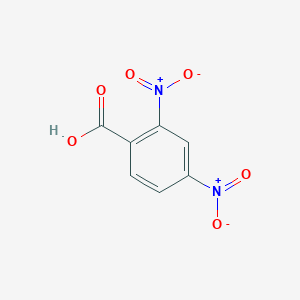

Eigenschaften

InChI |

InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSWPVRACYJBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222923 | |

| Record name | Di-p-tolylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

726-42-1 | |

| Record name | N,N′-Methanetetraylbis[4-methylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=726-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-p-tolylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000726421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-tolyl)carbodiimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-p-tolylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylcarbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-P-TOLYLCARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD5LUY8H5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

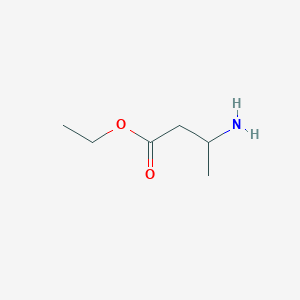

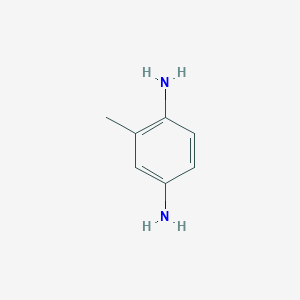

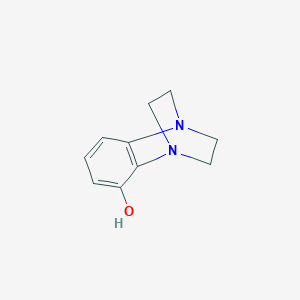

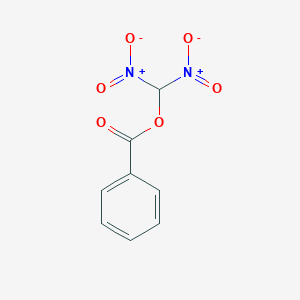

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

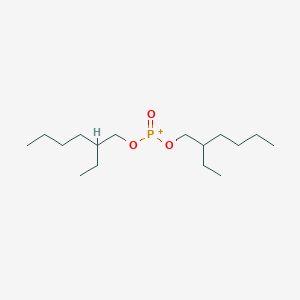

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)